4-(1-Propionylpiperidin-4-yl)benzoic acid
Overview
Description
4-(1-Propionylpiperidin-4-yl)benzoic acid, also known as 4-PPP, is a psychoactive substance that belongs to the piperidine class of compounds. It has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a benzoic acid group via a propionyl linker . The piperidine ring is a common structural motif in many natural products and pharmaceuticals.Scientific Research Applications
Synthesis and Properties
- Synthesis of Efficient Inhibitors : 4-(1-Propionylpiperidin-4-yl)benzoic acid derivatives are used in the synthesis of ureas, serving as inhibitors of epoxide hydrolase sEH. These ureas are characterized by reduced melting points, increased solubility in water, and notable inhibitory activity (Butov, Burmistrov, & Danilov, 2017).
Photophysical Studies
- Luminescent Lanthanide Complexes : Derivatives of this compound are used in the synthesis of luminescent lanthanide complexes. These complexes demonstrate sensitized emission based on a charge-transfer process, which is pivotal in photophysical applications (Kim, Baek, & Kim, 2006).
Chemical Biology and Drug Development
- Novel Fluorescence Probes Development : Compounds related to this compound are utilized in developing fluorescence probes to detect reactive oxygen species. These probes have applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Electrochemical Applications
- Electrocatalytic Activity : Derivatives of this compound are investigated for their electrocatalytic activity. These studies focus on the oxidation processes and the creation of effective electrocatalysts (Lu, Ma, Yi, Shen, Zhong, Ma, & li, 2014).
Antiviral Research
- Anti-HIV-1 Agent Development : Research on this compound derivatives has led to the synthesis of compounds with potential anti-HIV-1 activity. These findings contribute to the development of new antiviral therapies (Sepehri, Soleymani, Zabihollahi, Aghasadeghi, Sadat, Saghaie, & Fassihi, 2017).
Solar Energy
- Dye-Sensitized Solar Cells : Compounds derived from this compound are used in the development of dye-sensitized solar cells. These studies focus on improving energy conversion efficiency and cell stability (Yang, Yao, Liu, Wang, & Wang, 2016).
Crystallography
- Crystal Structure Determination : The compound 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, related to this compound, has been analyzed using NMR powder crystallography. This approach is significant in the field of crystallography and drug molecule analysis (Baias, Dumez, Svensson, Schantz, Day, & Emsley, 2013).
Cancer Metabolism
- Dual Malate Dehydrogenase Inhibitor : Research indicates that methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, a compound related to this compound, acts as a dual inhibitor of malate dehydrogenase, targeting cancer metabolism (Naik, Ban, Jang, Kim, Xu, Harmalkar, Shin, Kim, Kim, Park, Ku, Oh, Won, & Lee, 2017).
Properties
IUPAC Name |
4-(1-propanoylpiperidin-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)16-9-7-12(8-10-16)11-3-5-13(6-4-11)15(18)19/h3-6,12H,2,7-10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQNLBFRQAKZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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